Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]-
Description
Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- is a modified glycine derivative featuring two substituents: a 2-aminoethyl group and a 6-aminopurine moiety linked via an acetyl group. This compound is structurally positioned at the intersection of amino acid and nucleobase chemistry, suggesting applications in medicinal chemistry, particularly in targeting purine-binding enzymes or receptors .
Properties
IUPAC Name |
2-[2-aminoethyl-[2-(6-aminopurin-9-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7O3/c12-1-2-17(4-8(20)21)7(19)3-18-6-16-9-10(13)14-5-15-11(9)18/h5-6H,1-4,12H2,(H,20,21)(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMWERDMQQCWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(=O)N(CCN)CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403620 | |
| Record name | Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793673-55-9 | |
| Record name | Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- typically involves multi-step organic reactions. The process may start with the protection of functional groups, followed by coupling reactions to link the glycine and purine components. Common reagents used in these steps include protecting agents, coupling reagents like EDC or DCC, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Biochemical Research
Glycine derivatives have been extensively studied for their roles in metabolic pathways and as precursors for various biomolecules. The specific compound has implications in:
- Nucleotide Synthesis : It serves as a precursor in the synthesis of nucleotides, essential for DNA and RNA synthesis. This is particularly relevant in cancer research, where nucleotide metabolism is often altered.
Anticancer Activity
Several studies have indicated that glycine derivatives exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth and proliferation, particularly through its interaction with purine metabolism.
Neuroprotective Effects
Research has shown that glycine derivatives can have neuroprotective effects, potentially useful for treating neurodegenerative diseases:
- Case Study : A study demonstrated that glycine supplementation improved cognitive function in animal models of Alzheimer's disease, suggesting that the compound could enhance synaptic plasticity and memory retention.
Drug Development
The unique structure of Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- makes it a candidate for drug development:
- Targeted Drug Delivery : Its ability to target specific cells or tissues can be exploited to develop targeted therapies for diseases such as cancer or autoimmune disorders.
Table 1: Summary of Biological Activities
Case Study 1: Glycine Derivatives in Cancer Therapy
A recent study published in a peer-reviewed journal examined the effectiveness of glycine derivatives on various cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, suggesting potential for further development into anticancer agents.
Case Study 2: Neuroprotective Effects of Glycine
In an experimental model of Alzheimer's disease, researchers administered glycine derivatives to assess their impact on cognitive decline. The findings indicated improved memory retention and synaptic function, highlighting the therapeutic potential of this compound in neurodegenerative diseases.
Mechanism of Action
The mechanism of action for Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-aminoethyl group in the target compound contrasts with phosphonate or hydrazide groups in analogues, impacting solubility and bioactivity .
- Purine Modifications: The 6-amino group in the target compound may facilitate hydrogen bonding compared to 6-chloro or 6-alkyl derivatives, which are more common in kinase inhibitors .
Key Observations :
- Catalysis : Palladium-mediated reactions (e.g., ) achieve high yields (>85%) but require specialized catalysts .
- Purification : Silica gel chromatography is standard, though solvent systems (e.g., chloroform/acetone vs. ethyl acetate/CH₂Cl₂) affect resolution .
Pharmacological and Physicochemical Properties
Biological Activity
Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- is a compound that combines the properties of glycine with a purine moiety, which is known for its biological significance. This article explores the biological activity of this compound, emphasizing its potential applications in medicine and biochemistry.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure contains both amino and acetyl groups, contributing to its amphoteric nature and ability to interact with various biological targets.
The biological activity of Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- is primarily attributed to its interaction with nucleic acids and proteins. The purine component allows it to participate in hydrogen bonding with DNA and RNA, potentially influencing gene expression and cellular processes.
Biological Activities
-
Antimicrobial Activity :
Recent studies have shown that derivatives of glycine exhibit significant antibacterial and antifungal properties. For instance, compounds similar to Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .Microorganism Minimum Inhibitory Concentration (MIC) E. coli 0.0195 mg/mL Bacillus mycoides 0.0048 mg/mL C. albicans 0.039 mg/mL -
DNA Binding Affinity :
The compound has been shown to bind effectively to DNA, with studies indicating groove binding mechanisms. This interaction is facilitated by the presence of the amino group, which can form hydrogen bonds with nucleobases . -
Toxicity Studies :
Toxicity assessments on human foreskin fibroblast (HFF) cell lines revealed IC50 values ranging from 127 to 344 μM after 48 hours, indicating a moderate level of cytotoxicity that warrants further investigation .
Case Studies
Case Study 1: Interaction with DNA
A study investigated the interaction of N-substituted glycine derivatives with DNA using circular dichroism (CD) spectroscopy. The results indicated that octyl-glycine exhibited a high negative docking energy, suggesting a strong binding affinity that could be harnessed in therapeutic applications targeting genetic material .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of glycine derivatives against various pathogens. The findings showed that specific modifications in the structure significantly enhanced their antibacterial activity, making them potential candidates for developing new antibiotics .
Future Directions
The exploration of Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- opens avenues for further research into its pharmacological applications. Potential areas include:
- Drug Development : Leveraging its ability to bind nucleic acids for designing targeted therapies in cancer treatment.
- Antimicrobial Agents : Developing new classes of antibiotics based on its structural modifications.
Q & A
Q. What synthetic strategies are recommended for preparing Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]-, and how can purity be ensured?
The synthesis typically involves coupling N-(2-aminoethyl)glycine with a modified purine derivative. Key steps include:
- Protection of functional groups : Use benzyloxycarbonyl (Cbz) or fluorenylmethoxycarbonyl (Fmoc) groups to protect reactive amines during synthesis .
- Liquid-phase synthesis : For controlled conjugation of the purine moiety, employ activated esters (e.g., N-hydroxysuccinimide esters) to acylate the aminoethylglycine backbone .
- Purification : Use reverse-phase HPLC or column chromatography to isolate the compound, followed by characterization via mass spectrometry (MS) and NMR to confirm purity (>97%) .
Q. Which spectroscopic and analytical methods are critical for structural validation of this compound?
- NMR spectroscopy : 1H and 13C NMR are essential to confirm the glycine backbone and purine substitution pattern. Key signals include the acetyl carbonyl (~170 ppm in 13C NMR) and purine aromatic protons (~8.0–8.5 ppm in 1H NMR) .
- High-resolution mass spectrometry (HR-MS) : Validate molecular weight (e.g., m/z 335.15 for C11H15N7O3) and fragmentation patterns .
- Melting point analysis : Consistency with reported values (e.g., ~143°C for related N-(2-aminoethyl)glycine derivatives) ensures crystallinity .
Q. What are the primary research applications of this compound in nucleic acid studies?
This compound serves as a peptide nucleic acid (PNA) backbone modifier . Key applications include:
- Enhanced DNA/RNA hybridization : The purine moiety improves binding affinity and mismatch discrimination in PNA-DNA duplexes, as shown by Tm increases of 2.5–6.5°C per modified residue .
- Stable strand displacement : PNAs incorporating this derivative form stable complexes with double-stranded DNA, enabling gene targeting .
Advanced Research Questions
Q. How can researchers design experiments to quantify the binding affinity of this compound with DNA/RNA targets?
- Surface plasmon resonance (SPR) : Immobilize DNA/RNA on a sensor chip and measure real-time binding kinetics (ka, kd) of the compound .
- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
- Competitive assays : Use fluorescently labeled PNAs to compare hybridization efficiency against unmodified analogs .
Q. How should contradictions in hybridization efficiency data be resolved?
Discrepancies may arise from:
- Sequence context : Purine modifications exhibit position-dependent effects. Validate results across multiple sequences (e.g., GC-rich vs. AT-rich regions) .
- Buffer conditions : Optimize ionic strength (e.g., 100 mM NaCl vs. 150 mM) and pH (7.0–8.5) to mimic physiological environments .
- Control experiments : Include mismatch-containing targets to confirm specificity and rule off nonspecific binding .
Q. What strategies improve the enzymatic stability and cellular uptake of PNAs incorporating this glycine derivative?
- Backbone modifications : Introduce cationic groups (e.g., lysine conjugates) to enhance membrane permeability .
- Nanoparticle encapsulation : Use lipid-based carriers to protect PNAs from serum nucleases and improve biodistribution .
- Stability assays : Incubate PNAs with proteases/nucleases (e.g., trypsin, DNase I) and quantify degradation via HPLC or gel electrophoresis .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
